![molecular formula C15H22N2O4 B5862620 2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5862620.png)
2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethanol, also known as MDPBP, is a psychoactive substance that belongs to the class of cathinone derivatives. It is a synthetic compound that is structurally similar to other stimulant drugs such as amphetamines and cocaine. MDPBP has gained attention in recent years due to its potential use in scientific research.
Mecanismo De Acción
2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethanol acts as a reuptake inhibitor for dopamine and norepinephrine, meaning it prevents these neurotransmitters from being taken back up into the presynaptic neuron after release. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances their effects on postsynaptic receptors. This compound also has affinity for the serotonin transporter, although its effects on serotonin levels are less pronounced than its effects on dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have both stimulant and hallucinogenic effects. It can cause increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria, alertness, and increased sociability. This compound has also been reported to cause visual and auditory hallucinations, as well as paranoia and anxiety. The exact biochemical and physiological effects of this compound are still being studied, and more research is needed to fully understand its mechanisms of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethanol has several advantages for use in scientific research. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be confirmed using analytical techniques. This compound has also been shown to have consistent effects across different animal models, making it a reliable tool for studying the effects of stimulant drugs on behavior and cognition.
However, there are also limitations to the use of this compound in lab experiments. Its psychoactive effects can make it difficult to control for other variables, and its potential for abuse raises ethical concerns. Additionally, the long-term effects of this compound on the brain and behavior are not well understood, and more research is needed to determine its safety for use in humans.
Direcciones Futuras
There are several future directions for research on 2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethanol. One area of interest is the development of new compounds that are structurally similar to this compound but have different effects on the brain and behavior. These compounds could be used to study the specific mechanisms of action of stimulant drugs and could lead to the development of new treatments for disorders such as ADHD and addiction.
Another area of research is the use of this compound as a tool to study the effects of stress on the brain and behavior. Stress has been shown to increase the risk of addiction and other mental health disorders, and this compound could be used to study the underlying mechanisms of this relationship.
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. More research is needed to fully understand the effects of this compound on the brain and behavior and to determine its safety for use in humans.
Métodos De Síntesis
2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethanol is synthesized through a multi-step process that involves the reaction of piperazine with 3,4-methylenedioxyphenylpropan-2-one, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield this compound. The synthesis method has been described in detail in the scientific literature, and the purity of the final product can be confirmed using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).
Aplicaciones Científicas De Investigación
2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethanol has potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the effects of stimulant drugs on the brain and behavior. This compound has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a role in reward, motivation, and attention. Studies have also investigated the effects of this compound on cognitive function, such as working memory and decision-making.
Propiedades
IUPAC Name |
2-[4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-19-13-8-12(9-14-15(13)21-11-20-14)10-17-4-2-16(3-5-17)6-7-18/h8-9,18H,2-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOVUMQFLPNYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CN3CCN(CC3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

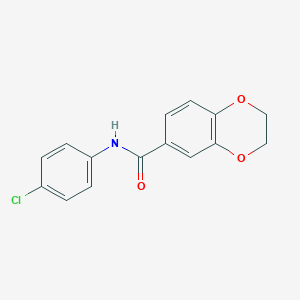
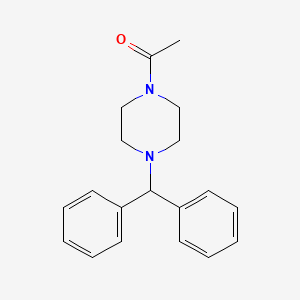
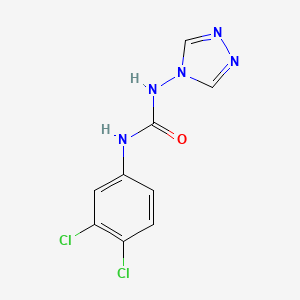

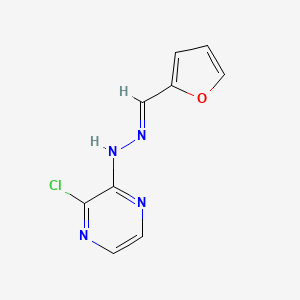
![5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5862593.png)
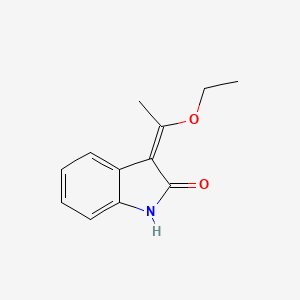
![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5862603.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5862608.png)
![N'-(3-cyclohexen-1-ylmethylene)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5862613.png)


![ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate](/img/structure/B5862632.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5862635.png)